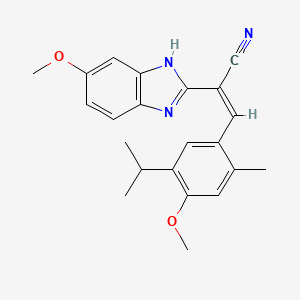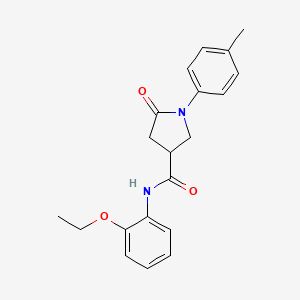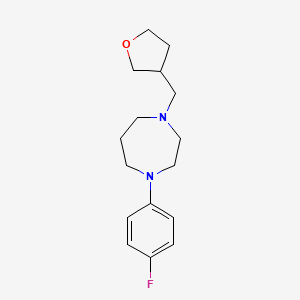![molecular formula C15H21NO2 B5403134 8-(2-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5403134.png)
8-(2-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane, commonly known as MMDA, is a chemical compound that belongs to the class of psychoactive substances. MMDA was first synthesized in the 1960s and has since been studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of MMDA is not fully understood. However, it is believed to act on the serotonergic system by increasing the release of serotonin and inhibiting its reuptake. This results in an increase in serotonin levels in the brain, which can lead to changes in mood, perception, and behavior.
Biochemical and Physiological Effects:
MMDA has been shown to produce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, body temperature, and respiratory rate. MMDA can also produce changes in mood, perception, and behavior, such as euphoria, hallucinations, and altered sensory experiences.
実験室実験の利点と制限
One advantage of using MMDA in lab experiments is its ability to produce consistent and predictable effects on the serotonergic system. This makes it a useful tool for studying the role of serotonin in various physiological and psychological processes. However, one limitation of using MMDA in lab experiments is its potential for abuse and misuse. Therefore, it is important to handle MMDA with caution and follow strict safety protocols.
将来の方向性
There are several future directions for research on MMDA. One area of interest is its potential use in the treatment of mental health disorders, such as depression and anxiety. Another area of interest is its potential use in drug addiction treatment. Additionally, there is a need for further research on the long-term effects of MMDA use and its potential for abuse and addiction.
Conclusion:
In conclusion, MMDA is a chemical compound that has been studied for its potential therapeutic applications. Its synthesis method involves the reaction of 3,4-methylenedioxyphenylacetone with 2-methylbenzylamine, and it acts on the serotonergic system by increasing the release of serotonin. MMDA produces a range of biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for research on MMDA, including its potential use in the treatment of mental health disorders and drug addiction.
合成法
The synthesis of MMDA involves the reaction of 3,4-methylenedioxyphenylacetone with 2-methylbenzylamine. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride, and an acid catalyst, such as hydrochloric acid. The resulting product is purified through recrystallization to obtain pure MMDA.
科学的研究の応用
MMDA has been studied for its potential therapeutic applications in the treatment of various mental health disorders, such as depression and anxiety. It has also been studied for its potential use as an analgesic and anti-inflammatory agent. Additionally, MMDA has been studied for its potential use in drug addiction treatment.
特性
IUPAC Name |
8-[(2-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-13-4-2-3-5-14(13)12-16-8-6-15(7-9-16)17-10-11-18-15/h2-5H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANADYVSLFJXPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5403052.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-(4-ethyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5403062.png)
![(4aS*,8aR*)-1-butyl-6-[4-(1H-1,2,4-triazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5403068.png)
![2-(3-chlorophenyl)-4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B5403075.png)
![4-chloro-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B5403086.png)

![1-(4-biphenylyl)benzo[cd]indol-2(1H)-one](/img/structure/B5403100.png)

![7-(1-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5403110.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403111.png)
![N-benzyl-N'-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}sulfamide](/img/structure/B5403114.png)
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5403121.png)
![4-butoxy-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5403122.png)
